Predicted Lipophilicity (XLogP3) Differentiates CNS Permeability Profile from Fluoro and Methoxy Analogs
The target compound exhibits a computed XLogP3 of 3.7 [1]. This places it at the upper boundary of optimal CNS drug-likeness (typically XLogP 1–4) and distinguishes it from closely related analogs: the 4-fluorophenyl derivative (CAS 1049364-55-7) is predicted to be slightly less lipophilic due to the electron-withdrawing fluorine, while the 4-methoxyphenyl analog (benchchem entry) is expected to be more lipophilic. For procurement decisions, this intermediate logP value indicates the furan-2-ylmethyl amide side chain provides a unique balance between membrane permeability and solubility that cannot be assumed for other 6-aryl variants.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (computed by PubChem 2.2) |
| Comparator Or Baseline | Class-level baseline: 6-(4-fluorophenyl) analog (CAS 1049364-55-7) predicted lower; 6-(4-methoxyphenyl) analog predicted higher |
| Quantified Difference | XLogP3 shift of approximately ±0.5–1.0 log units estimated across the phenyl substitution series |
| Conditions | Computed property; PubChem XLogP3 algorithm, release 2025.09.15 |
Why This Matters
Lipophilicity directly governs compound solubility, permeability, and off-target binding; a procurement officer selecting a 6-phenylimidazo[2,1-b]thiazole-3-carboxamide for cellular assays must match the exact XLogP3 value to the intended biological system.
- [1] PubChem Compound Summary for CID 42270200, N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide. National Center for Biotechnology Information (2025). View Source
